Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-

Description

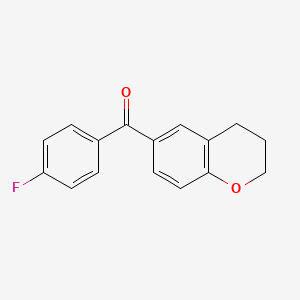

Chemical Structure: This compound (CAS No. 101019-03-8) features a methanone (ketone) group bridging two aromatic systems: a 3,4-dihydro-2H-1-benzopyran (chromane) ring and a 4-fluorophenyl group.

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXPZDQZYBELDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)F)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143670 | |

| Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101019-03-8 | |

| Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101019038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid under acidic conditions to form the desired methanone derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reduction of the Methanone Group

The carbonyl group in this compound undergoes catalytic hydrogenation to yield secondary alcohols. This reaction is critical in synthetic routes for benzopyran derivatives with modified pharmacological properties.

Example Reaction:

| Reagent/Conditions | Product | Source |

|---|---|---|

| H₂, Pd-C (catalytic) | Secondary alcohol (methanol derivative) |

-

Mechanism : The palladium catalyst facilitates hydrogenolysis, reducing the ketone to a hydroxyl group. This step is often followed by purification via crystallization or chromatography.

Friedel-Crafts Acylation

The electron-deficient fluorophenyl ring participates in electrophilic aromatic substitution (EAS) reactions. Friedel-Crafts acylation is employed to introduce acyl groups at specific positions, leveraging the directing effects of the fluorine substituent.

Example Reaction:

| Reagent/Conditions | Product | Source |

|---|---|---|

| AlCl₃, acyl chloride | 3-Acyl-substituted benzopyran-fluorophenyl adduct |

-

Regioselectivity : Fluorine’s meta-directing effect positions substituents at the 3- or 5-positions of the phenyl ring.

-

Applications : Used to synthesize intermediates for β-blockers like nebivolol .

Epoxidation and Ring-Opening Reactions

The benzopyran moiety undergoes epoxidation at the double bond (if present) or via functionalization of adjacent groups. Subsequent ring-opening reactions diversify the scaffold.

Example Pathway:

-

Epoxidation :

-

Ring-Opening :

| Step | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Epoxidation | NaOAc, acid catalyst | (2R)-Oxiran-2-yl derivative | |

| Ring-opening | H₂O, acid/base | Diol or amino alcohol |

Nucleophilic Addition to the Carbonyl Group

The ketone reacts with nucleophiles such as Grignard reagents or hydrides, forming tertiary alcohols or alkanes.

Example Reaction with Grignard Reagent:

| Reagent | Product | Source |

|---|---|---|

| LiAlH₄ | Secondary alcohol | |

| RMgX (Grignard) | Tertiary alcohol |

-

Steric Effects : Bulky substituents on the benzopyran or fluorophenyl groups influence reaction rates.

Hydrolysis and Functional Group Interconversion

The compound’s stability under acidic or basic conditions enables hydrolysis or protection/deprotection strategies for further derivatization.

Example:

-

Silylation :

| Reagent/Conditions | Product | Source |

|---|---|---|

| p-TsCl, pyridine | Tosylate intermediate | |

| TBDMSCl, imidazole | Silyl ether |

Spectroscopic Characterization

Post-reaction analysis employs advanced techniques to confirm structural integrity:

| Method | Key Peaks/Data | Source |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 (NCH₃), δ 6.7–7.5 (aromatic protons) | |

| IR | 1680–1720 cm⁻¹ (C=O stretch) | |

| MS | m/z 268 [M+H]⁺ |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features that allow for interactions with biological targets. Research has indicated that derivatives of benzopyran can possess anti-inflammatory, antioxidant, and anticancer properties. For instance, compounds similar to methanone have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammation.

Case Study: Anticancer Activity

A study demonstrated that benzopyran derivatives showed promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of fluorine into the structure may enhance the bioactivity and selectivity of these compounds against cancer cells.

Organic Synthesis

Methanone can serve as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

Synthesis Example:

In synthetic pathways, methanone can be utilized to create more complex structures through reactions with nucleophiles or electrophiles, enabling the development of new pharmaceuticals or agrochemicals.

Material Science

The unique properties of methanone make it suitable for applications in material science, particularly in the development of polymers and coatings. The incorporation of benzopyran units into polymer matrices can impart desirable properties such as UV stability and enhanced mechanical strength.

Application Example: Coatings

Research has shown that incorporating benzopyran derivatives into polymeric coatings can improve their resistance to degradation under UV exposure, making them ideal for outdoor applications.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Structural Analogs with Benzopyran and Fluorophenyl Moieties

Key Observations :

- Flezurafenib: Incorporates a benzopyran-6-yl group but links it to a dihydronaphthyridinone system via an ether bond.

- Relacoralilant: Shares the fluorophenyl and benzopyran motifs but adds a pyridinyl methanone group, likely enhancing target specificity .

- 5-Fluoro-4-Chromanone: Lacks the methanone bridge but demonstrates how fluorination at the chromanone ring affects electronic properties and solubility .

Methanone Derivatives with Varied Aromatic Systems

Key Observations :

Benzopyranone Derivatives with Functional Modifications

Key Observations :

- Compound 3: The amino and butyl groups improve water solubility, a property the target compound may lack due to its non-polar fluorophenyl group .

- 5,7-Difluorochroman-4-one : Dual fluorination on the chroman ring could alter electronic distribution compared to the target’s single fluorophenyl substitution .

Research Findings and Implications

- Structural Flexibility vs.

- Pharmacological Potential: Flezurafenib’s success as a Raf inhibitor suggests that methanone-linked benzopyran derivatives may have untapped therapeutic applications .

- Synthetic Challenges : The crystallographic data in (though for pyrazole derivatives) implies that fluorophenyl-containing compounds may exhibit stable packing patterns, aiding in formulation.

Biological Activity

Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-, is a compound belonging to the benzopyran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzopyran core structure with a fluorophenyl substituent. The presence of the 4-fluorophenyl group is significant as fluorine can enhance biological activity through improved lipophilicity and electronic properties.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of benzopyran derivatives against various cancer cell lines. For instance, compounds structurally similar to Methanone have demonstrated significant cytotoxicity with IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, while showing minimal toxicity to normal HEK-293 cells (IC50 > 100 µM) .

Case Study: Structure-Activity Relationship

A study evaluated several benzopyran derivatives and identified that compounds with specific substitutions exhibited enhanced selectivity towards cancer cells. For example, the absence of substituents on the aromatic ring led to increased cytotoxicity . This suggests that the structural modifications in benzopyran derivatives can significantly influence their anticancer potential.

Antifungal Activity

Methanone has also been investigated for its antifungal properties. Compounds containing a benzopyran structure have shown promising activity against various fungal strains. Research indicates that modifications in the core structure can enhance antifungal efficacy. For example, benzopyran derivatives demonstrated superior inhibitory effects against Fusarium oxysporum compared to traditional antifungal agents like fluconazole .

Table: Antifungal Activity of Benzopyran Derivatives

| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Fusarium oxysporum | 28 mg/mL |

| B | Alternaria solani | 30 mg/mL |

| C | Botrytis cinerea | 25 mg/mL |

Antioxidant Activity

The antioxidant potential of Methanone has been evaluated using various assays such as DPPH and FRAP. These assays measure the ability of compounds to scavenge free radicals and reduce oxidative stress. The results suggest that benzopyran derivatives possess significant antioxidant activity, which may contribute to their overall biological efficacy .

The antioxidant activity is believed to be linked to the compound's ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The structure-activity relationship indicates that modifications in the molecular framework can enhance these properties .

Summary of Findings

The biological activities of Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- are summarized as follows:

- Anticancer Activity : Significant cytotoxicity against various cancer cell lines with potential for selective targeting.

- Antifungal Activity : Effective against multiple fungal strains with promising MIC values.

- Antioxidant Activity : Demonstrated capacity to scavenge free radicals and reduce oxidative stress.

Q & A

Basic Question: What are the primary synthetic routes for preparing methanone derivatives with 3,4-dihydro-2H-1-benzopyran and fluorophenyl groups?

Methodological Answer:

The synthesis of such methanone derivatives often involves Friedel-Crafts acylation or transition metal-catalyzed cross-coupling . For example:

- Friedel-Crafts acylation : Reacting acyl chlorides (e.g., 4-fluorobenzoyl chloride) with aromatic systems (e.g., 3,4-dihydro-2H-1-benzopyran derivatives) in the presence of Lewis acids like AlCl₃. Reaction conditions (e.g., 0–5°C, anhydrous dichloromethane) are critical to minimize side reactions .

- Pd-catalyzed cross-coupling : Coupling brominated intermediates (e.g., 4-bromophenyl derivatives) with dihydrobenzopyran precursors using Pd catalysts (e.g., Pd(PPh₃)₄) and bases like cesium carbonate. Yields up to 84% have been reported for analogous structures after purification via sublimation .

Advanced Question: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Discrepancies between experimental (e.g., NMR, IR) and computational (DFT-predicted) data can be addressed by:

X-ray crystallography : Resolve ambiguities in molecular geometry. For example, Acta Crystallographica studies confirm bond angles and torsional strain in similar fluorophenyl-methanone derivatives .

2D NMR techniques : Use COSY, HSQC, and HMBC to assign proton and carbon signals definitively. For instance, tROESY can clarify spatial proximity of fluorophenyl and benzopyran groups .

Benchmarking : Compare experimental IR stretches (e.g., C=O at ~1650–1700 cm⁻¹) with NIST reference data to validate computational vibrational frequency models .

Basic Question: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons (e.g., methanone carbonyl at δ ~190–200 ppm). Use deuterated chloroform (CDCl₃) as the solvent .

- X-ray crystallography : Determine crystal packing and intermolecular interactions (e.g., π-π stacking between fluorophenyl groups) .

- IR spectroscopy : Confirm carbonyl (C=O) and C-F stretches (1000–1100 cm⁻¹) using KBr pellet methods .

Advanced Question: What strategies optimize synthetic yield while minimizing impurities in fluorophenyl-methanone derivatives?

Methodological Answer:

Optimization approaches:

Temperature control : Maintain sub-5°C during Friedel-Crafts acylation to suppress polyacylation byproducts .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or sublimation for high-purity isolates (>99%) .

Impurity profiling : Employ HPLC with reference standards (e.g., EP impurity guidelines for related methanones) to identify and quantify side products like hydroxylated or chlorinated analogs .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., 4-hydroxyphenylpyruvate dioxygenase [HPPD]) using software like AutoDock Vina. For example, fluorophenyl groups in aryl-naphthyl methanones showed strong binding to HPPD’s active site via hydrophobic interactions .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with herbicidal or antioxidant activity. Substituents like electron-withdrawing fluorine atoms stabilize charge-transfer interactions .

Basic Question: What are the key challenges in analyzing fluorophenyl-methanone derivatives via HPLC?

Methodological Answer:

Challenges include:

- Peak tailing : Mitigate using acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to protonate residual silanol groups on C18 columns.

- Co-elution of impurities : Employ gradient elution (e.g., 30%→70% acetonitrile in water over 20 minutes) and compare retention times with EP-certified impurity standards (e.g., hydroxylated or chlorinated analogs) .

Advanced Question: How do structural modifications (e.g., substituent position) affect the compound’s photophysical properties?

Methodological Answer:

- Fluorophenyl positioning : Para-fluorine substituents enhance electron-withdrawing effects, red-shifting UV-Vis absorption maxima (e.g., λmax ~280 nm vs. 265 nm for non-fluorinated analogs) .

- Benzopyran ring saturation : 3,4-Dihydro-2H-1-benzopyran reduces conjugation, lowering molar absorptivity compared to fully aromatic systems. Confirm via TD-DFT calculations .

Advanced Question: What mechanistic insights explain the herbicidal activity of structurally related methanones?

Methodological Answer:

- HPPD inhibition : Aryl-naphthyl methanones block 4-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting plant tyrosine metabolism. Competitive inhibition constants (Ki) for fluorophenyl derivatives are ~0.1–0.5 µM .

- ROS generation : Fluorine’s electronegativity enhances oxidative stress in target organisms, validated via in vitro lipid peroxidation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.